(3-(tert-Butyl)-5-cyclopropylphenyl)boronic acid
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Overview
Description
(3-(tert-Butyl)-5-cyclopropylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butyl and cyclopropyl groups. The boronic acid functionality makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-5-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butyl)-5-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenols, while reduction can produce boronate esters.
Scientific Research Applications
(3-(tert-Butyl)-5-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-(tert-Butyl)-5-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Similar structure but lacks the cyclopropyl group.
3-Nitrophenylboronic acid: Contains a nitro group instead of tert-butyl and cyclopropyl groups.
Uniqueness
(3-(tert-Butyl)-5-cyclopropylphenyl)boronic acid is unique due to the presence of both tert-butyl and cyclopropyl groups, which can influence its reactivity and selectivity in chemical reactions. These structural features make it a valuable reagent in organic synthesis and various scientific applications.
Properties
Molecular Formula |
C13H19BO2 |
---|---|
Molecular Weight |
218.10 g/mol |
IUPAC Name |
(3-tert-butyl-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BO2/c1-13(2,3)11-6-10(9-4-5-9)7-12(8-11)14(15)16/h6-9,15-16H,4-5H2,1-3H3 |
InChI Key |
AWLVGUIBAPRKSW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C2CC2)(O)O |
Origin of Product |
United States |
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